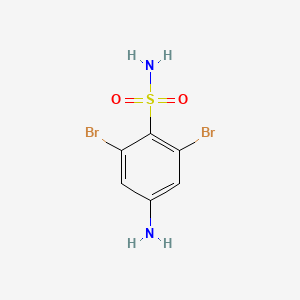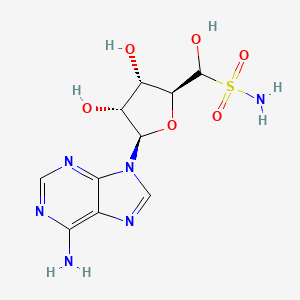
5'-Sulfamoyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Sulfamoyladenosine is a unique compound characterized by the presence of a sulfamoyl group attached to the 5’ position of adenosine. This compound is notable for its rare sulfamoyl ester moiety, which is not commonly found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Sulfamoyladenosine typically involves the reaction of adenosine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfamoyl ester bond . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for 5’-Sulfamoyladenosine are not extensively documented, the compound can be synthesized on a larger scale using similar principles as those employed in laboratory synthesis. The key factors in industrial production include optimizing reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Sulfamoyladenosine undergoes various chemical reactions, including substitution and hydrolysis. The sulfamoyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 5’-Sulfamoyladenosine include sulfamoyl chloride, bases like pyridine, and solvents such as dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from the reactions of 5’-Sulfamoyladenosine depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfamoyl derivatives, while hydrolysis can lead to the formation of adenosine and sulfamic acid .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5’-Sulfamoyladenosine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 5’-Sulfamoyladenosine is investigated for its role in cellular processes. It has been shown to interfere with adenosine monophosphate enzymology, making it a valuable tool for studying enzyme mechanisms and cellular metabolism .
Medicine: Medicinally, 5’-Sulfamoyladenosine exhibits antiparasitic activity and has been explored as a potential therapeutic agent. Its ability to inhibit protein biosynthesis and platelet aggregation further highlights its potential in treating various medical conditions .
Industry: In the industrial sector, 5’-Sulfamoyladenosine is utilized in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial applications .
Mécanisme D'action
The mechanism of action of 5’-Sulfamoyladenosine involves its interaction with specific molecular targets and pathways. It is known to interfere with adenosine monophosphate enzymology, which affects various cellular processes. The compound’s sulfamoyl group plays a crucial role in its bioactivity, allowing it to interact with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
5’-Sulfamoyladenosine can be compared with other similar compounds, such as nucleocidin and ascamycins. These compounds share structural similarities but differ in their functional groups and bioactivity:
Nucleocidin: Contains a fluorine atom at the C-4’ position of the ribose ring and a sulfamoyl ester moiety.
The uniqueness of 5’-Sulfamoyladenosine lies in its specific sulfamoyl ester moiety and its diverse bioactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H14N6O6S |
|---|---|
Poids moléculaire |
346.32 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide |
InChI |
InChI=1S/C10H14N6O6S/c11-7-3-8(14-1-13-7)16(2-15-3)9-5(18)4(17)6(22-9)10(19)23(12,20)21/h1-2,4-6,9-10,17-19H,(H2,11,13,14)(H2,12,20,21)/t4-,5+,6-,9+,10?/m0/s1 |
Clé InChI |
KKQMCTARRKKJGE-YLXOIZHRSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


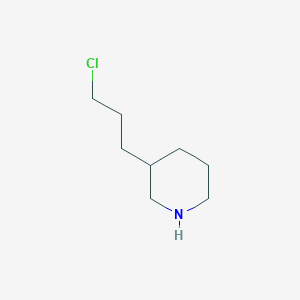
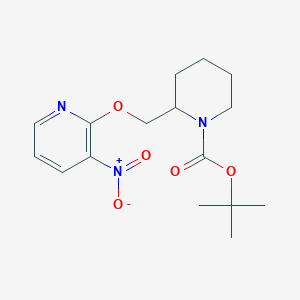
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
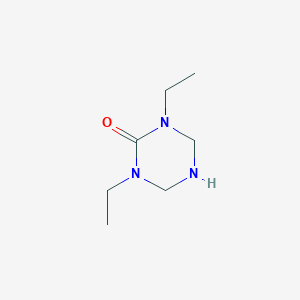
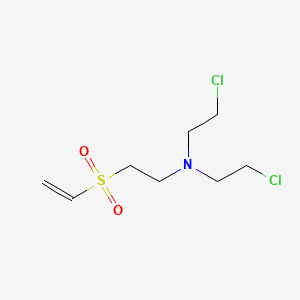
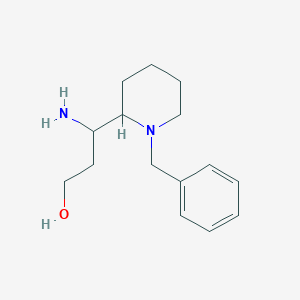
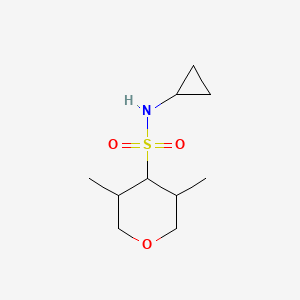
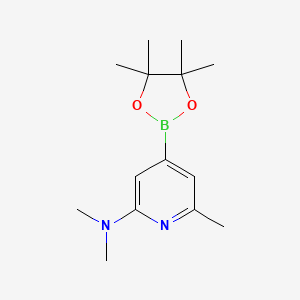
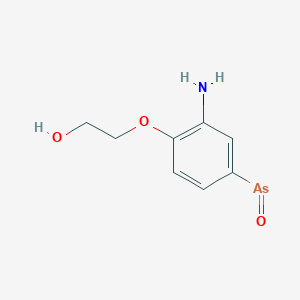
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
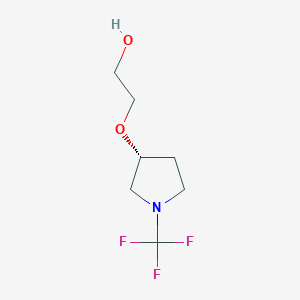

![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
